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Compound of Interest

Compound Name: SAMS Peptide

Cat. No.: B612538

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of
cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low
glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both
glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for
conditions like type 2 diabetes, obesity, and cancer.[1][2] The SAMS peptide, a synthetic
peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly
specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured
using radioactive assays involving [y-32P]ATP. However, due to safety concerns, waste disposal
issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive
assays have become the preferred approach in modern drug discovery and academic
research.

These application notes provide an overview and detailed protocols for performing non-
radioactive SAMS peptide assays to quantify AMPK activity. The described methods are
suitable for researchers, scientists, and drug development professionals engaged in screening
for AMPK modulators or studying its enzymatic function.

Principle of the Assay

The core principle of the SAMS peptide assay involves the enzymatic transfer of a phosphate
group from ATP to a specific serine residue on the SAMS peptide, catalyzed by AMPK. Non-
radioactive methods quantify this phosphorylation event through various detection
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technologies, including luminescence, fluorescence, and antibody-based systems. The
intensity of the generated signal is directly proportional to the amount of phosphorylated SAMS
peptide, and thus to the activity of the AMPK enzyme.

The SAMS peptide sequence is HMRSAMSGLHLVKRR.[3] It is designed for high specificity,
making it a more selective substrate for AMPK than acetyl-CoA carboxylase itself.[4]

AMPK Signaling Pathway

The activity of AMPK is tightly regulated by upstream kinases and cellular energy levels. The
following diagram illustrates the canonical AMPK signaling pathway.
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Caption: A diagram of the AMPK signaling pathway.
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Experimental Workflow Overview

The general workflow for a non-radioactive SAMS peptide assay is consistent across different
detection platforms, involving preparation, reaction, and detection stages.

1. Reagent Preparation

(Buffer, ATP, SAMS Peptide, AMPK)

2. Reaction Setup
(Combine reagents, enzyme, and test compounds in a microplate)

3. Kinase Reaction Incubation
(e.g., 30-60 min at 30°C)

4. Signal Detection
(Add detection reagents to stop reaction and generate signal)

5. Data Analysis
(Measure Luminescence/Fluorescence and calculate activity)

Click to download full resolution via product page

Caption: General experimental workflow for a non-radioactive AMPK assay.

Data Presentation

Table 1: SAMS Peptide Properties
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Property Description Reference
H-His-Met-Arg-Ser-Ala-Met-

Sequence Ser-Gly-Leu-His-Leu-Val-Lys- [31[5]
Arg-Arg-OH

Molecular Weight ~1779.15 g/mol [3]

CAS Number 125911-68-4 [3][4]

B Soluble in water (e.g., to 1

Solubility [3][4]
mg/mL) and PBS (pH 7.2)
Store lyophilized peptide
desiccated at -20°C.
Reconstituted solutions should

Storage [3]

be aliquoted and stored at
-20°C or -80°C to avoid freeze-

thaw cycles.

Table 2: Typical Reagent Concentrations for AMPK Kinase Assays
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Reagent

Typical Final
Concentration

Notes

Reference

Higher concentrations

may be needed

SAMS Peptide 20 - 200 uM depending on the Km [61[7]
of the specific AMPK
isoform.
Concentration is often

ATP 35~ 120 UM near the Km for ATP to ]

sensitively detect

inhibitors.

AMPK Enzyme

0.4 - 9.0 nM (Purified)

The optimal amount
should be determined
empirically to ensure
the reaction is in the

linear range.

[6]

Included in the

reaction buffer to

AMP (Activator) 80 - 300 uM ) [6][7]
ensure the enzyme is
in an active state.
Essential cofactor for

MgCl2 5-12 mM [819]

kinase activity.

Table 3: Comparison of Non-Radioactive Assay Formats
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Assay Format

Principle

Advantages

Disadvantages

Luminescence (e.g.,
ADP-Glo™)

Measures the amount
of ADP produced in
the kinase reaction.
ADP is converted to
ATP, which is then
used by luciferase to

generate light.[10]

High sensitivity, broad
dynamic range,
resistant to
fluorescence

interference.

Multi-step "stop-and-
read" format, potential
for interference from
compounds affecting

luciferase.

Fluorescence (TR-
FRET)

A terbium-labeled anti-
phospho-SAMS
antibody binds to a
fluorescein-labeled
phosphorylated SAMS
peptide, bringing the
two fluorophores into
proximity and allowing
for time-resolved
fluorescence
resonance energy
transfer.[11]

Homogeneous "mix-
and-read" format, high
throughput, ratiometric
detection minimizes

well-to-well variation.

Potential for light
scattering or
fluorescence
interference from test

compounds.

Fluorescence
(Chelation-Enhanced)

Utilizes a SAMS
peptide containing a
fluorogenic Sox
residue. Upon
phosphorylation, the
Sox moiety chelates

Mg2* with the new

Homogeneous, direct
detection of
phosphorylation,

avoids use of

Requires synthesis of
a specialized, non-
natural peptide;

potential for

o compound
phosphate group, antibodies.
. I interference.

causing a significant
increase in
fluorescence.[11]

Experimental Protocols
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Protocol 1: Luminescence-Based AMPK Activity Assay
(ADP-Glo™ Principle)

This protocol describes a method to measure AMPK activity by quantifying the amount of ADP

produced during the kinase reaction.[10][12]

A. Materials Required

Purified active AMPK enzyme

SAMS Peptide

ATP (Ultra-Pure)

AMP

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase
Detection Reagent)

White, opaque 96-well or 384-well plates
Plate-reading luminometer
. Reagent Preparation

Kinase Reaction Buffer: Prepare a 2X stock of the reaction buffer containing 80 mM Tris pH
7.5, 40 mM MgClz, and 0.2 mg/ml BSA.

2X SAMS/AMP Solution: In the 2X Kinase Reaction Buffer, prepare a solution containing
SAMS peptide and AMP at twice the final desired concentration (e.g., 400 uM SAMS
peptide and 400 pM AMP).

2X ATP Solution: Prepare ATP at twice the final desired concentration (e.g., 200 uM) in
nuclease-free water.
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e Enzyme Solution: Dilute the AMPK enzyme stock to the desired working concentration (e.g.,
2-10 ng/uL) in 1X Kinase Reaction Buffer just before use.

o Detection Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent
according to the manufacturer's instructions.

C. Assay Procedure

e Reaction Setup: In a white, opaque 96-well plate, add the following to each well:
o 12.5 pL of 2X SAMS/AMP Solution.
o 5 pL of test compound (or vehicle control).
o 2.5 L of diluted AMPK enzyme.

« Initiate Reaction: Start the kinase reaction by adding 5 pL of 2X ATP Solution to each well for
a final reaction volume of 25 pL. Mix the plate gently.

 Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be
determined to ensure the reaction remains in the linear range.

o Stop Reaction and Deplete ATP: Add 25 pL of ADP-Glo™ Reagent to each well. Mix and
incubate at room temperature for 40 minutes.[10] This step terminates the kinase reaction
and eliminates any remaining ATP.

e Convert ADP to ATP and Detect: Add 50 pL of Kinase Detection Reagent to each well. Mix
and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a
luminescent signal.[10]

o Measure Luminescence: Read the luminescence of each well using a plate-reading
luminometer. The signal is proportional to the ADP generated and thus to AMPK activity.

Protocol 2: Time-Resolved FRET (TR-FRET) AMPK
Activity Assay
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This protocol provides a homogeneous method for measuring AMPK activity using a phospho-

specific antibody.[11]

A. Materials Required

Purified active AMPK enzyme

Fluorescein-labeled SAMS Peptide (F-SAMS)
Terbium-labeled anti-phospho-SAMS antibody (Tbh-pSAMS Ab)
ATP

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Brij-35)

Stop/Detection Buffer (Kinase buffer containing EDTA to chelate Mg?* and stop the reaction)
Low-volume, black 384-well plates

TR-FRET compatible plate reader

. Reagent Preparation

Enzyme/Peptide Mix: Prepare a 2X solution in Kinase Reaction Buffer containing F-SAMS
peptide and AMPK enzyme at twice their final desired concentrations.

ATP/Compound Mix: Prepare a 2X solution in Kinase Reaction Buffer containing ATP and the
test compound (or vehicle) at twice their final concentrations.

Detection Mix: Prepare a solution in Stop/Detection Buffer containing the Th-pSAMS Ab at its
final working concentration.

C. Assay Procedure

o Reaction Setup: Add 5 pL of the Enzyme/Peptide Mix to the wells of a 384-well plate.
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« Initiate Reaction: Add 5 pL of the ATP/Compound Mix to each well to start the reaction (final
volume 10 pL). Mix gently.

 Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes. Protect from
light.

e Stop and Detect: Add 10 pL of the Detection Mix to each well. Mix gently.

¢ Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody
binding. Protect from light.

o Measure TR-FRET: Read the plate on a TR-FRET enabled reader, measuring emission at
two wavelengths (e.g., 520 nm for the acceptor/fluorescein and 490 nm for the
donor/terbium). The ratio of the acceptor to donor emission is proportional to the level of
SAMS peptide phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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